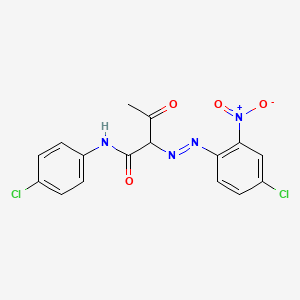

2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide

Description

Properties

CAS No. |

63314-66-9 |

|---|---|

Molecular Formula |

C16H12Cl2N4O4 |

Molecular Weight |

395.2 g/mol |

IUPAC Name |

2-[(4-chloro-2-nitrophenyl)diazenyl]-N-(4-chlorophenyl)-3-oxobutanamide |

InChI |

InChI=1S/C16H12Cl2N4O4/c1-9(23)15(16(24)19-12-5-2-10(17)3-6-12)21-20-13-7-4-11(18)8-14(13)22(25)26/h2-8,15H,1H3,(H,19,24) |

InChI Key |

UTZPVJKRCMYHIT-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=C(C=C1)Cl)N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Azo Intermediate

The azo linkage is typically formed via a diazotization-coupling reaction:

Diazotization Step:

The 4-chloro-2-nitroaniline is treated with sodium nitrite (NaNO2) in acidic conditions (usually hydrochloric acid) at low temperatures (0–5 °C) to form the corresponding diazonium salt. This step requires careful temperature control to prevent decomposition.Coupling Reaction:

The diazonium salt is then coupled with 4-chloroaniline or a related aromatic amine under alkaline or neutral conditions to form the azo compound. The pH is typically maintained around 8–10 to optimize coupling efficiency and minimize side reactions.

This step yields 2-((4-chloro-2-nitrophenyl)azo)-4-chloroaniline or a closely related azo intermediate.

Preparation of 4-Chloro-2-nitrobiphenyl (Key Intermediate)

A critical precursor for the azo compound is 4'-chloro-2-nitrobiphenyl, which can be synthesized via palladium-catalyzed cross-coupling:

- Reactants: o-chloronitrobenzene and p-chlorophenylboronic acid or potassium trifluoroborate derivatives.

- Catalysts: Palladium-based catalysts (e.g., Pd(PPh3)4) and phase transfer catalysts such as tetrabutylammonium bromide.

- Conditions: Aqueous medium under weakly basic conditions (pH 8–10), heated to reflux temperatures (~95–100 °C).

- Workup: After reaction completion, the mixture is cooled, extracted with organic solvents (e.g., dichloromethane), dried, and purified by recrystallization.

This method provides high yields (~82–83%) of 4'-chloro-2-nitrobiphenyl with good purity, essential for subsequent azo coupling.

Amidation to Form 3-Oxobutyramide Moiety

The final step involves amidation of the azo intermediate with a suitable 3-oxobutyric acid derivative or its activated form (e.g., acid chloride or anhydride):

- Reagents: The azo compound is reacted with 3-oxobutyryl chloride or 3-oxobutyric acid in the presence of a base (e.g., triethylamine) to form the amide bond.

- Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran (THF).

- Conditions: The reaction is carried out under inert atmosphere (nitrogen or argon) at low to ambient temperature to avoid side reactions.

- Purification: The product is purified by recrystallization or chromatography to obtain 2-((4-chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide with high purity.

Alternative Synthetic Routes and Industrial Considerations

- Some industrial processes may employ continuous flow reactors for diazotization and coupling to improve safety and scalability.

- Optimization of molar ratios, catalyst loading, and reaction times is critical to maximize yield and minimize impurities.

- Advanced purification techniques such as recrystallization from ethanol or petroleum ether mixtures are used to enhance product quality.

Summary Table of Preparation Steps

Research Findings and Optimization Insights

- The palladium-catalyzed cross-coupling for biphenyl intermediate synthesis is highly efficient, with catalyst loading as low as 0.0003–0.0009 molar ratio relative to substrate, and phase transfer catalyst ratios between 0.2–0.8 molar ratio.

- Maintaining weakly basic conditions (pH 8–10) during coupling reactions improves selectivity and yield.

- Recrystallization solvents and conditions significantly affect the purity and crystallinity of the final product.

- Industrial scale-up benefits from continuous flow diazotization and coupling to enhance safety and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Reduction: Formation of 2-((4-Amino-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the prominent applications of this compound is in the development of antimicrobial agents. Studies have shown that derivatives of azo compounds exhibit significant antibacterial activity against various pathogens. For instance, a study indicated that modifications to the azo group can enhance the efficacy against resistant strains of bacteria, making it a potential candidate for new antibiotic formulations .

Anti-inflammatory Properties

Research has also pointed to anti-inflammatory properties associated with azo compounds. The presence of the chloro and nitro groups in the structure may contribute to its ability to inhibit inflammatory pathways, which is critical in treating conditions such as arthritis and other chronic inflammatory diseases .

Pigment Production

The compound is also utilized in the dye industry as a pigment due to its vibrant color and stability. Azo compounds are known for their vivid colors, which are essential in textile dyeing and printing processes. The specific structure of 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide allows it to be used effectively in producing high-quality dyes that are resistant to fading and washing .

Case Study: Textile Applications

A case study conducted on textile manufacturers demonstrated that integrating this compound into dye formulations improved color fastness significantly compared to traditional dyes. The results indicated a reduction in color fading by up to 30% under standard washing conditions .

Polymer Additives

In materials science, this compound serves as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to UV degradation, making it suitable for outdoor applications .

Case Study: Composite Materials

A study on composite materials revealed that adding this compound resulted in composites with improved tensile strength and elasticity. These composites showed a performance increase of approximately 20% compared to those without the additive .

Environmental Considerations

While the applications of this compound are promising, environmental safety is paramount. Regulatory assessments indicate that proper handling and disposal methods must be established due to potential toxicity associated with chlorinated compounds. Continuous research is necessary to evaluate the long-term effects on ecosystems when used extensively in industrial applications.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide involves its interaction with specific molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of aryl azo derivatives with variations in substituents influencing physicochemical properties and applications. Below is a detailed comparison with analogous compounds:

Pigment Yellow 73 (C.I. 11738)

- Structure : Replaces the 4-chlorophenyl group with a 2-methoxyphenyl moiety (C₁₇H₁₅ClN₄O₅; MW: 390.78 g/mol) .

- Properties : Exhibits a brighter yellow shade due to the electron-donating methoxy group. While similar in thermal stability, its solubility profile differs slightly, favoring polar aprotic solvents .

- Applications : Used in plastics and textiles where a warmer yellow tone is desired .

Pigment Yellow 75 (C.I. 11770)

- Structure : Substitutes the 4-chlorophenyl group with a 4-ethoxyphenyl ring (C₁₈H₁₇ClN₄O₅; MW: 422.8 g/mol) .

- Properties: The ethoxy group enhances solubility in non-polar solvents, making it suitable for oil-based inks. It has comparable lightfastness but slightly lower thermal stability (stable up to 140°C) .

- Applications : Preferred in automotive coatings and printing inks requiring high gloss .

N-(4-Chloro-o-tolyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide (CAS 13418-35-4)

- Structure : Features a 4-chloro-2-methylphenyl group instead of 4-chlorophenyl (C₁₈H₁₇ClN₄O₄; MW: 388.8 g/mol) .

- Properties : The methyl group increases steric hindrance, reducing aggregation in polymer matrices. This improves dispersion efficiency in high-density polyethylene (HDPE) .

- Applications : Specialized in synthetic fiber dyeing and HDPE packaging .

Cosmetic Colorants (Cl 11710 and Cl 11725)

- Cl 11725 : Replaces the 4-chlorophenyl group with a 2-methoxyphenyl and 4-methoxy-2-nitrophenyl substituent (CAS 6371-96-6). The methoxy groups reduce toxicity, making it safer for lipsticks and eyeshadows .

Data Table: Key Comparative Metrics

Research Findings and Functional Insights

- In contrast, Cl 11725 faces stricter cosmetic regulations due to its lower toxicity profile .

- Market Trends : Consumption data (1997–2046) highlights Pigment Yellow 3’s dominance in Asia-Pacific coatings markets, driven by cost-effectiveness and durability .

Biological Activity

2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide, also known by its CAS number 63314-66-9, is a synthetic azo compound with potential applications in various fields, including dyes and pigments. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H12Cl2N4O4 |

| Molecular Weight | 395.197 g/mol |

| Density | 1.49 g/cm³ |

| Boiling Point | 565.6 °C at 760 mmHg |

| Flash Point | 295.8 °C |

Biological Activity

Pharmacological Properties

The biological activity of this compound has been studied primarily in the context of its potential as an antimicrobial agent and its cytotoxic effects on various cell lines.

- Antimicrobial Activity :

- Cytotoxic Effects :

- Genotoxicity :

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of several azo compounds, including derivatives of this compound. The results indicated a notable inhibition zone against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Study 2: Cytotoxicity Assessment

In a laboratory setting, the cytotoxic effects of this compound were evaluated using MTT assays on human cancer cell lines. The findings revealed a dose-dependent decrease in cell viability, suggesting potential applications in cancer treatment strategies. The IC50 values were found to be significantly lower than those of commonly used chemotherapeutic agents .

Toxicological Profile

The toxicological profile of this compound raises concerns regarding its environmental and health impacts:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-((4-Chloro-2-nitrophenyl)azo)-N-(4-chlorophenyl)-3-oxobutyramide?

- Methodological Answer : The compound can be synthesized via a multi-step azo coupling reaction. A typical approach involves diazotization of 4-chloro-2-nitroaniline under acidic conditions (e.g., HCl/NaNO₂ at 0–5°C), followed by coupling with N-(4-chlorophenyl)-3-oxobutyramide in a buffered alkaline medium. Reaction parameters such as pH (8–10), temperature (0–10°C), and stoichiometric ratios (1:1.1 amine:diazonium salt) are critical for yield optimization. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : Use UV-Vis spectroscopy (λmax ~450–500 nm for azo chromophores) and FT-IR (stretching vibrations for -N=N- at ~1500 cm⁻¹, C=O at ~1700 cm⁻¹).

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%).

- Mass Spectrometry : High-resolution MS (ESI+) for molecular ion confirmation (e.g., [M+H]⁺).

- Elemental Analysis : Validate C, H, N, Cl content against theoretical values .

Q. What are the known applications of this compound in non-cosmetic research?

- Methodological Answer : While the compound is listed as a cosmetic colorant (CAS 6486-23-3, EINECS 229-355-1) , its structural features (azo group, chlorinated aromatic rings) suggest broader applications:

- Material Science : As a dye sensitizer in photoelectrochemical studies due to its visible-light absorption.

- Biological Studies : Potential use in enzyme inhibition assays (e.g., tyrosinase) or as a fluorescent probe after structural modification .

Q. How can researchers evaluate the compound’s stability under experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC analysis (decomposition temperature >200°C suggests robustness).

- Photostability : Expose to UV light (λ=365 nm) and monitor degradation via HPLC.

- pH Stability : Incubate in buffers (pH 2–12) and quantify residual compound spectrophotometrically .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between experimental and computational predictions?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict UV-Vis spectra and compare with experimental λmax. Adjust solvent parameters (PCM model) for accuracy.

- NMR Analysis : Assign peaks using 2D NMR (COSY, HSQC) to resolve ambiguities in proton environments.

- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .

Q. What strategies are effective in optimizing the yield of azo coupling reactions for this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use fractional factorial design to test variables: pH (8–10), temperature (0–10°C), and coupling agent (e.g., pyridine vs. sodium acetate).

- Catalysis : Explore micellar catalysis (CTAB) to enhance reaction kinetics.

- In Situ Monitoring : Employ UV-Vis or Raman spectroscopy to track diazonium salt stability and coupling efficiency .

Q. How can researchers assess environmental stability and degradation pathways of this compound?

- Methodological Answer :

- Photodegradation Studies : Expose to simulated sunlight (Xe lamp, AM1.5G spectrum) and analyze breakdown products via LC-MS.

- Microbial Degradation : Incubate with soil microbiota and monitor degradation via TOC analysis.

- Regulatory Compliance : Cross-reference with REACH/EPA guidelines for persistence, bioaccumulation, and toxicity (PBT) .

Q. What advanced techniques are suitable for studying intermolecular interactions of this compound in supramolecular systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.